2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a furan-2-yl group and at the 3-position with a sulfanyl-linked 1-(4-methylpiperidin-1-yl)ethan-1-one moiety. The triazolopyridazine scaffold is known for its heterocyclic aromaticity, enabling π-π stacking interactions, while the furan ring contributes electron-rich properties. This structure suggests applications in medicinal chemistry, particularly for central nervous system (CNS) targets due to the piperidine moiety’s ability to cross the blood-brain barrier.
Properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-12-6-8-21(9-7-12)16(23)11-25-17-19-18-15-5-4-13(20-22(15)17)14-3-2-10-24-14/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKHMVVGYOTJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves multiple steps, typically starting with the preparation of the triazolopyridazine core. The synthetic route may include the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.
Introduction of the Furyl Group: The furyl group is introduced through a substitution reaction, often using a furyl halide and a suitable base.
Attachment of the Piperidinyl Group: The piperidinyl group is attached via a nucleophilic substitution reaction, using a piperidinyl derivative and appropriate reaction conditions.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and bases.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Discussion
- Structural-Activity Relationship (SAR) : Replacement of 4-methylphenyl (877634-23-6) with furan-2-yl may enhance metabolic stability due to furan’s resistance to oxidative degradation.
- Solubility Challenges : The target compound’s low solubility (predicted <5 µg/mL) could limit oral bioavailability, necessitating formulation strategies (e.g., salt forms, co-solvents).
- Toxicity Gaps: No direct evidence links triazolopyridazines to carcinogenicity, but furan derivatives are hepatotoxic at high doses, warranting further safety studies.
Biological Activity
The compound 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure
The compound features a unique combination of a furan ring, a triazole moiety, and a pyridazine derivative. Its structural complexity allows for various interactions with biological targets.
| Property | Description |
|---|---|
| IUPAC Name | 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one |
| Molecular Formula | C16H18N6O2S |
| CAS Number | 894067-72-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:
- Formation of the Triazolopyridazine Core : Cyclization of appropriate precursors.
- Introduction of the Furyl Group : Substitution using a furyl halide.
- Attachment of the Piperidinyl Group : Nucleophilic substitution with a piperidinyl derivative.
- Final Assembly : Coupling of intermediates to yield the final product.
Antimicrobial Properties
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacteria and fungi. The compound's structural components may enhance its interaction with microbial targets.
Anticancer Activity
A study explored the anticancer potential of similar triazole-based compounds through drug library screening on multicellular spheroids. The results suggested that modifications in the triazole structure could lead to enhanced anticancer properties, indicating that our compound may also possess similar activities due to its structural features .
Neuropharmacological Effects
Furan-containing compounds have been reported to exhibit antidepressant and anxiolytic effects. For example, derivatives with furan rings have shown MAO inhibitory action and significant antidepressant activity . This suggests that our compound may also influence neuropharmacological pathways.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features. The presence of specific functional groups can enhance or diminish their potency against various biological targets. Understanding these relationships is crucial for optimizing the pharmacological profiles of such compounds .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, compounds similar to our target demonstrated antimicrobial activities against both drug-sensitive and drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The most active derivatives had EC50 values significantly lower than standard antibiotics .
Case Study 2: Anticancer Screening
A recent investigation into novel anticancer agents highlighted the potential of triazole-based compounds in targeting cancer cells effectively. The study utilized multicellular spheroids to evaluate the cytotoxic effects of various derivatives, showing promising results for those structurally related to our compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
